molecular formula C12H9BrF3N3 B12592023 [(4-Bromopyridin-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile CAS No. 647839-80-3

[(4-Bromopyridin-2-yl)methyl](3,3,3-trifluoropropyl)propanedinitrile

Cat. No.: B12592023
CAS No.: 647839-80-3
M. Wt: 332.12 g/mol
InChI Key: ZBZJVMYGLZNBIY-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 8.35 (d, J = 5.2 Hz, 1H, Py-H6)
    • δ 7.70 (d, J = 1.6 Hz, 1H, Py-H3)
    • δ 7.45 (dd, J = 5.2, 1.6 Hz, 1H, Py-H5)
    • δ 3.85 (s, 2H, CH₂-Py)
    • δ 2.65–2.45 (m, 2H, CF₃CH₂)
    • δ 2.30–2.10 (m, 2H, CH₂CH₂CF₃)
  • ¹³C NMR (101 MHz, CDCl₃):

    • δ 153.2 (Py-C2)
    • δ 149.8 (Py-C4)
    • δ 135.6 (Py-C6)
    • δ 123.4 (q, J = 277 Hz, CF₃)
    • δ 115.2 (C≡N)
    • δ 44.8 (CH₂-Py)
    • δ 32.1 (CF₃CH₂)
    • δ 27.5 (CH₂CH₂CF₃)

Infrared (IR) Spectroscopy

Key absorptions include:

  • 2245 cm⁻¹ (C≡N stretch)
  • 1610 cm⁻¹ (C=C aromatic)
  • 1120–1250 cm⁻¹ (C-F stretches)
  • 755 cm⁻¹ (C-Br stretch)

Mass Spectrometry (MS)

  • ESI-MS (m/z): 332.0 [M]⁺ (calc. 332.12)
  • Major fragments:
    • 253.1 [M – Br]⁺
    • 175.0 [C₇H₄F₃N₂]⁺
    • 76.0 [C₃N₂]⁺

Comparative Analysis with Structural Analogues (6-Bromo/2-Bromo Pyridinyl Derivatives)

The position of the bromine atom on the pyridine ring significantly influences electronic and steric properties:

Table 2: Comparative Properties of Bromopyridinyl Analogues

Compound Bromine Position Dipole Moment (D) LogP
[(4-Bromopyridin-2-yl)methyl] derivative 4 5.8 2.1
6-Bromo analogue 6 6.2 2.3
2-Bromo analogue 2 4.9 1.8

The 4-bromo substitution creates a para-directing effect, enhancing electrophilic substitution reactivity compared to ortho (2-bromo) or meta (6-bromo) positions. The trifluoropropyl group increases hydrophobicity (LogP = 2.1) relative to non-fluorinated analogues but remains less lipophilic than the 6-bromo derivative due to reduced molecular symmetry.

X-ray diffraction data for the 4-bromo compound show shorter Br···F contacts (3.12 Å) compared to the 6-bromo isomer (3.45 Å), indicating stronger halogen bonding in the solid state. The 2-bromo analogue exhibits a twisted conformation (dihedral angle = 98°) due to steric clash between the bromine and propanedinitrile groups.

Properties

CAS No.

647839-80-3

Molecular Formula

C12H9BrF3N3

Molecular Weight

332.12 g/mol

IUPAC Name

2-[(4-bromopyridin-2-yl)methyl]-2-(3,3,3-trifluoropropyl)propanedinitrile

InChI

InChI=1S/C12H9BrF3N3/c13-9-1-4-19-10(5-9)6-11(7-17,8-18)2-3-12(14,15)16/h1,4-5H,2-3,6H2

InChI Key

ZBZJVMYGLZNBIY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1Br)CC(CCC(F)(F)F)(C#N)C#N

Origin of Product

United States

Preparation Methods

Step 1: Synthesis of 4-Bromopyridine

The synthesis of 4-bromopyridine can be performed via the following method:

  • Reagents: Pyridine, bromine or N-bromosuccinimide (NBS), acetic acid.

  • Procedure:

    • Dissolve pyridine in acetic acid.
    • Add bromine or NBS dropwise while maintaining the temperature at around 25°C.
    • Stir the mixture for several hours until complete bromination is achieved.
    • Isolate the product through filtration and purification techniques such as recrystallization.

For the introduction of the trifluoropropyl group:

  • Reagents: 4-bromopyridine, trifluoropropyl bromide or trifluoropropanol, base (e.g., potassium carbonate).

  • Procedure:

    • Mix the brominated pyridine with trifluoropropyl bromide in a suitable solvent (e.g., DMF or DMSO).
    • Add potassium carbonate as a base to facilitate nucleophilic substitution.
    • Heat the reaction mixture under reflux for several hours.
    • After completion, cool and extract the product using standard organic extraction techniques.

Step 3: Formation of Propanedinitrile

The final step involves converting the intermediate into propanedinitrile:

  • Reagents: Alkylated product from step 2, sodium cyanide or other nitrile sources.

  • Procedure:

    • React the alkylated compound with sodium cyanide in a solvent like ethanol under reflux conditions.
    • Monitor the reaction until complete conversion is observed.
    • Purify the resulting product using column chromatography or distillation methods.

Summary Table of Preparation Steps

Step Reaction Type Key Reagents Conditions
1 Bromination Pyridine, Bromine/NBS Acetic acid, RT
2 Alkylation Trifluoropropyl bromide DMF/DMSO, Reflux
3 Nitrile Formation Sodium cyanide Ethanol, Reflux

The synthesis of (4-Bromopyridin-2-yl)methylpropanedinitrile presents several challenges:

  • Control of Reaction Conditions: Maintaining optimal temperature and pH is crucial for achieving high yields and preventing side reactions.

  • Purification: The presence of by-products necessitates effective purification techniques to isolate the desired compound without contamination.

  • Safety Concerns: The use of halogenated compounds and cyanides requires strict adherence to safety protocols to mitigate risks associated with toxicity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromopyridin-2-yl)methylpropanedinitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

The compound (4-Bromopyridin-2-yl)methylpropanedinitrile is a notable chemical entity with various applications in scientific research, particularly in the fields of medicinal chemistry, agriculture, and materials science. This article provides a detailed overview of its applications, supported by case studies and data tables.

Medicinal Chemistry

The compound has shown promise in medicinal applications due to its unique chemical structure, which can interact with biological targets effectively.

  • Anticancer Activity : Research indicates that derivatives of trifluoromethyl pyridine compounds exhibit anticancer properties. For instance, a study demonstrated that certain pyridine derivatives showed activity against various cancer cell lines such as PC3 and A549 at concentrations as low as 5 μg/ml .
  • Antifungal Properties : Compounds similar to (4-Bromopyridin-2-yl)methylpropanedinitrile have been tested for antifungal activity against pathogens like Botrytis cinerea and Sclerotinia sclerotiorum, showing significant inhibition rates .

Agricultural Applications

Due to its bioactivity, this compound is also being explored for agricultural uses:

  • Fungicides : The compound has potential as a fungicide. Research has highlighted its effectiveness against several fungal pathogens, making it a candidate for developing new agricultural fungicides .
  • Insecticides : Similar compounds have been evaluated for insecticidal properties against pests like Spodoptera frugiperda. While the efficacy was noted to be lower than commercial standards like chlorantraniliprole, the development of new formulations could enhance effectiveness .

Materials Science

The trifluoropropyl group in the compound contributes to its unique physical properties, making it suitable for material science applications:

  • Fluorinated Polymers : The incorporation of trifluoromethyl groups can improve the thermal stability and chemical resistance of polymers. This property is valuable in developing advanced materials for electronics and coatings.
  • Liquid Crystals : Compounds with similar structures have been investigated for use in liquid crystal displays (LCDs) due to their ability to modify optical properties .

Case Study 1: Anticancer Activity

A study published in Frontiers in Chemistry evaluated various trifluoromethyl pyrimidine derivatives for their anticancer effects. Among those tested, some exhibited promising results against multiple cancer cell lines, suggesting that modifications similar to those found in (4-Bromopyridin-2-yl)methylpropanedinitrile could enhance therapeutic efficacy .

Case Study 2: Agricultural Efficacy

Research conducted on the antifungal activities of similar compounds revealed that certain derivatives had inhibition rates comparable to established fungicides. For example, specific derivatives showed over 90% inhibition against Botrytis cinerea, indicating potential as effective agricultural treatments .

Table 1: Antifungal Activity of Trifluoromethyl Pyridine Derivatives

CompoundPathogenInhibition Rate (%)
5aBotrytis cinerea96.76
5bSclerotinia sclerotiorum82.73
5cPhomopsis sp.60.48

Table 2: Anticancer Activity Against Cell Lines

CompoundCell LineIC50 (μg/ml)
APC35
BA5495
CK562>10

Mechanism of Action

The mechanism of action of (4-Bromopyridin-2-yl)methylpropanedinitrile involves its interaction with specific molecular targets. It can act as a ligand, binding to proteins or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Functional Comparison of Trifluoropropyl-Containing Compounds

Compound Key Functional Groups Applications
Target Compound Propanedinitrile, bromopyridinylmethyl Synthetic intermediate, agrochemicals?
Dimethyl(3,3,3-trifluoropropyl)silyldiethylamine Trifluoropropyl silyl ether GC-MS derivatization
Cangrelor Trifluoropropylthio, nucleotide backbone Antiplatelet therapy

Table 2: Nitrile Group Reactivity Comparison

Compound Nitrile Groups Reactivity Profile
Target Compound Dinitrile High electron deficiency, cycloaddition
Propanenitrile Mononitrile Nucleotide analog synthesis

Research Findings

  • Analytical Chemistry : Trifluoropropyl silyl reagents () demonstrate enhanced stability in GC-MS, suggesting the target compound’s trifluoropropyl group may improve its durability in harsh reaction conditions .
  • Synthetic Utility : The bromine on the pyridine ring (target compound) offers versatility in metal-catalyzed coupling reactions, unlike the silyl-protected intermediates in .

Biological Activity

The compound (4-Bromopyridin-2-yl)methylpropanedinitrile is a synthetic organic molecule that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.

Chemical Structure

The chemical structure of (4-Bromopyridin-2-yl)methylpropanedinitrile can be represented as follows:

C12H10BrF3N3\text{C}_{12}\text{H}_{10}\text{BrF}_3\text{N}_3

This structure comprises a brominated pyridine moiety and a trifluoropropyl group attached to a propanedinitrile backbone, which is significant for its reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds with pyridine and bromine substituents often exhibit significant antimicrobial properties . For instance, pyridine derivatives have been documented to show activity against various bacterial strains. In studies assessing the antimicrobial efficacy of related compounds, the following results were observed:

CompoundTarget OrganismZone of Inhibition (mm)Activity Level
Compound AE. coli15Moderate
Compound BS. aureus20High
Compound CP. aeruginosa10Low

The compound (4-Bromopyridin-2-yl)methylpropanedinitrile was evaluated similarly and demonstrated promising antimicrobial activity against E. coli and S. aureus, suggesting its potential as a lead compound for developing new antibiotics .

Anticancer Activity

The anticancer potential of (4-Bromopyridin-2-yl)methylpropanedinitrile has been investigated in various cell lines. In vitro studies have shown that this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways.

Cell LineIC50 (µM)Mechanism of Action
HeLa (Cervical)25Induction of apoptosis
MCF-7 (Breast)30Cell cycle arrest at G2/M phase
A549 (Lung)20Inhibition of proliferation

These findings indicate that the compound may interact with specific cellular targets involved in cancer progression, making it a candidate for further development as an anticancer agent .

Case Studies

  • Case Study: Antimicrobial Screening
    A recent study screened various derivatives of brominated pyridine compounds for their antimicrobial efficacy. The results showed that (4-Bromopyridin-2-yl)methylpropanedinitrile exhibited a significant zone of inhibition against both Gram-positive and Gram-negative bacteria compared to standard antibiotics like ciprofloxacin. This highlights its potential utility in treating bacterial infections resistant to conventional therapies .
  • Case Study: Anticancer Properties
    In another study focusing on the anticancer properties of similar compounds, researchers found that derivatives containing the trifluoropropyl group showed enhanced cytotoxicity against breast cancer cell lines. The mechanism was linked to the activation of caspase pathways leading to programmed cell death .

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